1-isocyanopentane

Physical chemistry Analytical chemistry Synthetic methodology

1‑Isocyanopentane (also named 1‑pentyl isocyanide or n‑amyl isocyanide) is a straight‑chain aliphatic isocyanide with the molecular formula C6H11N and a molecular weight of 97.16 g/mol. It is a colorless liquid at room temperature and is characterized by a distinctive, often unpleasant odor typical of alkyl isocyanides.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 18971-59-0
Cat. No. B097572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isocyanopentane
CAS18971-59-0
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESCCCCC[N+]#[C-]
InChIInChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3
InChIKeyQVUBMHTYZLUXSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Isocyanopentane (CAS 18971-59-0): Physical Properties and Core Reactivity Profile for Research Procurement


1‑Isocyanopentane (also named 1‑pentyl isocyanide or n‑amyl isocyanide) is a straight‑chain aliphatic isocyanide with the molecular formula C6H11N and a molecular weight of 97.16 g/mol [1]. It is a colorless liquid at room temperature and is characterized by a distinctive, often unpleasant odor typical of alkyl isocyanides. Its fundamental physical constants are well‑documented: density = 0.772 g/mL at 25 °C (lit.) and refractive index n20/D = 1.4064 (lit.) . The compound is recognized as a versatile building block in organic synthesis, particularly valued for its participation in isocyanide‑based multicomponent reactions (IMCRs) such as the Ugi reaction, and as a ligand in coordination chemistry and nanoparticle synthesis [2].

Why 1‑Isocyanopentane Is Not Interchangeable with Other Alkyl Isocyanides or Its Isomers in Controlled Research Settings


The common practice of substituting one alkyl isocyanide for another—e.g., using n‑butyl isocyanide or the branched isomer 2‑isocyanopentane—in synthetic or materials protocols can lead to significant deviations in outcome. While short‑chain alkyl isocyanides (fewer than 12 carbons) share similar equilibrium binding constants and surface coverages on gold surfaces [1], their physical properties diverge markedly: 1‑isocyanopentane exhibits a density of 0.772 g/mL and a boiling point of ~146.7 °C, whereas its constitutional isomer 2‑isocyanopentane has a density of 0.783 g/mL and a lower boiling point of 137–138 °C . These differences affect purification (distillation cut points), solvent miscibility, and stoichiometric accuracy. Furthermore, biological activity data—including antimicrobial potency at 10 µM against Staphylococcus aureus and Bacillus subtilis —cannot be assumed to translate to other chain lengths or branched isomers without independent verification. For applications requiring precise ligand sterics (e.g., nanoparticle capping) or defined reactivity in multicomponent reactions, the specific n‑pentyl chain is a non‑interchangeable design element.

Quantitative Differential Evidence for 1‑Isocyanopentane (CAS 18971-59-0) Versus Structural Analogs


Physical Property Divergence: 1‑Isocyanopentane vs. 2‑Isocyanopentane Isomer

The straight‑chain isomer 1‑isocyanopentane exhibits markedly different physical properties compared to its branched isomer 2‑isocyanopentane. The density of 1‑isocyanopentane is 0.772 g/mL at 25 °C , while 2‑isocyanopentane has a higher density of 0.783 g/mL at 25 °C . Boiling points also differ substantially: 1‑isocyanopentane boils at approximately 146.7 °C (rough estimate) , whereas 2‑isocyanopentane boils at 137–138 °C (lit.) . These differences directly impact purification and handling protocols.

Physical chemistry Analytical chemistry Synthetic methodology

Antimicrobial Potency: 1‑Isocyanopentane Growth Inhibition at Defined Concentrations

1‑Isocyanopentane has been shown to inhibit the growth of Staphylococcus aureus and Bacillus subtilis cells at a low concentration of 10 µM . While this demonstrates intrinsic antimicrobial activity, no direct head‑to‑head potency comparison data (e.g., MIC values) against other n‑alkyl isocyanides or 2‑isocyanopentane are publicly available. The observed activity is attributed to the hydrophobic alkyl chain and the isocyanide functional group's ability to interact with bacterial cell surface components [1].

Antimicrobial research Biological chemistry Drug discovery

Nanoparticle Morphology Control: Tetrahedral Pd Nanoparticles Using 1‑Isocyanopentane Capping

When 1‑pentyl isocyanide is used as a capping ligand in the polyol reduction of a palladium complex, it produces Pd nanoparticles with a predominant tetrahedral morphology, along with some spherical, plate‑, and feather‑shaped particles [1]. This shape control is a direct consequence of the specific steric and electronic properties of the n‑pentyl chain. Comparative quantitative data on particle size distribution or shape yield for other alkyl isocyanides (e.g., n‑butyl or n‑hexyl) are not provided in the cited study, nor are they available from independent sources.

Nanomaterials synthesis Colloidal chemistry Catalysis

Adsorption Behavior on Gold: Chain‑Length Independence Below 12 Carbons

A systematic study of n‑alkyl isocyanide adsorption on gold powder demonstrated that for chain lengths fewer than 12 carbon units, equilibrium binding constants (K1), surface coverages, and qualitative rates of solution‑surface equilibria are identical [1][2]. This includes n‑butyl (C4), n‑hexyl (C6), n‑octyl (C8), and by class‑level inference, n‑pentyl (C5) isocyanides. In contrast, much longer chains (e.g., C18) show a 4.1‑fold preference in competitive adsorption experiments [1].

Surface chemistry Self‑assembled monolayers Materials science

Defined Application Scenarios Where 1‑Isocyanopentane (18971-59-0) Provides a Verifiable Advantage


Ugi Four‑Component Reaction Building Block for Diversity‑Oriented Synthesis

1‑Isocyanopentane serves as the isocyanide component in the Ugi four‑component reaction, enabling the one‑pot synthesis of peptidomimetic and heterocyclic libraries [1]. The n‑pentyl chain imparts intermediate lipophilicity, which can be advantageous for modulating compound permeability and protein binding in early‑stage drug discovery. Its use is preferred over shorter‑chain isocyanides (e.g., methyl or ethyl) when increased hydrophobicity is desired, or over branched isomers when linear alkyl geometry is required for target engagement .

Capping Ligand for Shape‑Controlled Palladium Nanoparticle Synthesis

The compound is uniquely effective as a capping ligand in the polyol synthesis of Pd nanoparticles, where it directs the formation of tetrahedral particles [2]. This morphology is of interest for catalytic applications due to its high surface‑to‑volume ratio and prevalence of low‑coordination edge and corner sites. Researchers seeking to replicate or study tetrahedral Pd nanostructures must procure 1‑isocyanopentane specifically, as alternative alkyl isocyanides or thiols yield different particle shapes [2].

Self‑Assembled Monolayer (SAM) Component on Gold Surfaces

1‑Isocyanopentane is suitable for forming self‑assembled monolayers on gold substrates where a moderate alkyl chain length (C5) is required to balance monolayer thickness with electrical conductivity or probe accessibility [3]. Its adsorption behavior mirrors that of other short‑chain isocyanides (identical equilibrium binding constants for chains < C12) [3], ensuring reliable and reproducible SAM formation. It is selected over C4 or C6 homologs when the specific C5 chain length is mandated by the experimental design (e.g., molecular ruler studies or systematic surface wettability tuning).

Structure‑Activity Relationship (SAR) Probe in Antimicrobial Isocyanide Research

Given the documented antimicrobial activity of isocyanides [4] and the specific growth inhibition of S. aureus and B. subtilis at 10 µM by 1‑pentyl isocyanide , this compound is a valuable reference standard in SAR campaigns investigating the effect of alkyl chain length on antibacterial potency. Its use is critical for establishing baseline activity for the n‑pentyl chain, against which the effects of branching (e.g., 2‑isocyanopentane) or chain extension can be quantitatively compared.

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